molecular formula C23H23ClN4 B6482217 N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride CAS No. 1179373-42-2

N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride

Cat. No. B6482217
CAS RN: 1179373-42-2
M. Wt: 390.9 g/mol
InChI Key: XPBWUDBATAWNKK-UHFFFAOYSA-N
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Description

“N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride” is a derivative of quinazoline . Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .


Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains .

Scientific Research Applications

Antibacterial Agents

The compound has been synthesized and tested for its antibacterial activity against five bacterial strains . It has shown promising results against Escherichia coli and Staphylococcus aureus . The compound was also effective against methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, and Salmonella typhimurium .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . Twelve different substituents on the N4-benzylamine group have been investigated along with replacement of the quinazoline core . These studies help in understanding how changes in the structure of the compound affect its biological activity.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Selected derivatives of the compound have been screened for their DMPK properties in vitro to assess their potential for further development . These studies are crucial in drug discovery and development process as they provide information about the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Antimalarial Activity

The compound has been synthesized and tested for its inhibitory activity against the Plasmodium falciparum K1 strain . This suggests its potential use in the development of new antimalarial drugs.

properties

IUPAC Name

4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4.ClH/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18;/h3-14H,15H2,1-2H3,(H2,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBWUDBATAWNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride

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